2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a pyrimidine derivative investigated for its potential anticonvulsant properties []. It belongs to the class of thioacetamide derivatives, which are known to interact with biological targets relevant to seizure control []. This compound is primarily a subject of chemical synthesis and pharmacological studies and has not yet reached the stage of clinical development.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 287.38 g/mol. This compound is categorized under thioacetamides and is notable for its potential biological activities, particularly in medicinal chemistry. It has been studied for its inhibitory effects on various biological targets, including sirtuin proteins, which are implicated in cancer and other diseases.
The compound is classified as a thioamide, specifically a derivative of pyrimidine and acetamide. It is synthesized from commercially available precursors, making it accessible for research and development purposes. The compound's CAS number is 325832-08-4, which facilitates its identification in chemical databases and literature.
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves a multi-step process that may include:
The detailed synthetic route may vary based on specific laboratory protocols but generally adheres to these principles .
The molecular structure of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide features a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via a sulfur atom to an o-tolyl group attached to an acetamide moiety. The structural representation can be summarized as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound .
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide can participate in various chemical reactions due to its functional groups:
The mechanism by which 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide exerts its biological effects involves its ability to bind selectively to sirtuin proteins. These proteins are NAD+-dependent deacetylases that play critical roles in cellular regulation, including metabolism and aging processes.
Quantitative Structure–Activity Relationship (QSAR) studies have provided insights into optimizing derivatives for enhanced potency .
The physical properties of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide include:
Chemical properties include:
Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are utilized to analyze these properties .
The primary applications of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide lie within medicinal chemistry:
Ongoing research aims to further elucidate its pharmacological properties and potential therapeutic benefits .
Molecular Formula: C₁₅H₁₇N₃OSMolecular Weight: 287.38 g/mol [1] [2] [7]Structural Features:
Table 1: Key Chemical Identifiers of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Property | Value |
---|---|
CAS Registry Number | 325832-08-4 |
IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C |
InChIKey | YHOSRIARZIXXKR-UHFFFAOYSA-N |
LogP | 3.13 (indicating moderate lipophilicity) |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Synthetic Accessibility: Commercial availability from suppliers (e.g., BLD Pharm, Fluorochem) confirms established synthetic routes, typically involving:
Hazard Profile: Classified as Warning (GHS07) with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2] [7].
The compound’s development parallels advancements in sirtuin-targeted drug design:
Structural Evolution:
Sirtuins (SIRTs), NAD⁺-dependent deacylases, regulate cancer hallmarks via metabolism, genome stability, and apoptosis. SIRT2 overexpression correlates with breast, liver, and prostate cancers [3] [8] [10].
Therapeutic Objectives for This Compound:1. Selective SIRT2 Inhibition:- Demonstrates >1,000-fold selectivity over SIRT1 and SIRT3 [3].- Mechanism: Binds the catalytic cleft, displacing NAD⁺ and acetylated peptide substrates.2. Cellular Efficacy:- Inhibits proliferation of MCF-7 breast cancer cells (EC₅₀ ~0.5–1 μM).- Elevates acetylated α-tubulin (a SIRT2 substrate) in dose-dependent studies [3].3. Broader Anticancer Utility:- Potential to overcome drug resistance by blocking error-prone DNA repair pathways potentiated by SIRT2 [8] [10].
Table 2: Key Findings from SIRT2 Inhibition Studies
Parameter | Result | Biological Impact |
---|---|---|
SIRT2 IC₅₀ | 42 nM (derivative 28e) | High target potency |
Selectivity (SIRT2/SIRT1) | >1,000-fold | Minimized off-target effects |
α-Tubulin Acetylation | Increased at 1–10 μM concentrations | Validated target engagement in cells |
MCF-7 Cell Inhibition | Dose-dependent growth suppression | Proof of concept in oncology models |
Source: [3]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7